molecular formula C19H17ClN4O2S B2539620 2-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide CAS No. 446310-60-7

2-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Cat. No. B2539620
CAS RN: 446310-60-7
M. Wt: 400.88
InChI Key: HSVHPFMXSXCJCD-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide” is a chemical compound with the empirical formula C14H16ClN3O2 and a molecular weight of 293.75 . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Synthesis Analysis

The synthesis of this compound involves reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction is heated at 50°C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly include H-bonding and interaction involving π-ring .


Chemical Reactions Analysis

The compound is a product of the reaction between 4-aminoantipyrine and benzoylisothiocynate . Further details about its chemical reactions are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is O=C(N1C2=CC=CC=C2)C(N©C(CCl)=O)=C©N1C and its InChI is 1S/C14H16ClN3O2/c1-10-13(16(2)12(19)9-15)14(20)18(17(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 .

Scientific Research Applications

Pharmacokinetics and Drug Delivery

Researchers investigate the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, its formulation into drug delivery systems (such as nanoparticles or liposomes) could enhance its bioavailability and targeted delivery.

Mechanism of Action

The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids . The best binding score was -5.26 kcal/mol .

properties

IUPAC Name

2-chloro-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-16(18(26)24(23(12)2)13-8-4-3-5-9-13)21-19(27)22-17(25)14-10-6-7-11-15(14)20/h3-11H,1-2H3,(H2,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVHPFMXSXCJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

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